molecular formula C17H21N3O4 B2602994 4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-64-0

4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

カタログ番号: B2602994
CAS番号: 941999-64-0
分子量: 331.372
InChIキー: XMKXKUYKHCJLOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. This scaffold is characterized by fused pyrrole and pyrimidine rings, with ketone groups at positions 2 and 4. Key substituents include a 4-ethoxyphenyl group at position 4 and a 2-methoxyethyl chain at position 5. These substituents likely influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, as seen in structurally related analogs .

特性

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-24-12-6-4-11(5-7-12)15-14-13(18-17(22)19-15)10-20(16(14)21)8-9-23-2/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXKUYKHCJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCOC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of suitably functionalized pyrimidine-2,4-diones . The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound .

化学反応の分析

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Pharmacological Applications

  • Antimicrobial Activity : Studies have indicated that pyrrolo[3,4-d]pyrimidines exhibit significant antimicrobial properties against various pathogens. The structural features of this compound may enhance its interaction with microbial targets.
  • Cancer Therapeutics : Research has shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth presents a promising avenue for cancer treatment.
  • Inhibition of Protein Kinases : A notable application is in the design of inhibitors targeting calcium-dependent protein kinases (CDPKs) associated with Plasmodium falciparum, the causative agent of malaria. Compounds within this class have demonstrated inhibitory activity against CDPKs with IC50 values in the low micromolar range .

Case Studies

  • Study on Malaria Inhibition : A series of pyrrolo[2,3-d]pyrimidines were synthesized and assessed for their ability to inhibit PfCDPK4 and PfCDPK1. The compounds showed promising results with IC50 values ranging from 0.210 to 0.589 μM . This indicates the potential for developing new antimalarial drugs based on this scaffold.
  • Anticancer Activity Assessment : Research involving various pyrrolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting specific cancer cell lines. The structure-activity relationship (SAR) studies highlighted how modifications to the ethoxy and methoxy groups influenced biological activity .

Data Tables

Application Area Activity IC50 Values (μM) References
AntimicrobialVarious pathogensNot specified
Cancer TherapeuticsInhibition of cancer cell proliferationVaries
Malaria TreatmentInhibition of PfCDPKs0.210 - 0.589

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo-pyrimidine-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Analysis

The pyrrolo[3,4-d]pyrimidine-dione core is common across analogs, but variations in substituents significantly alter properties:

  • Position 4: Target compound: 4-ethoxyphenyl (ethoxy group enhances lipophilicity vs. methoxy or hydroxyl). Analog 2 (): 4-chlorophenyl (electron-withdrawing Cl may enhance electrophilic reactivity) .
  • Position 6 :
    • Target compound: 2-methoxyethyl (flexible ether chain improves solubility).
    • Analog 3 (): ethoxy group (shorter chain reduces steric bulk) .
    • Analog 4 (): 2,5-dimethoxybenzyl (bulky aromatic substituent may hinder membrane permeability) .

Physicochemical Properties

Key data from analogs suggest substituent-driven trends:

Compound (Reference) Substituents (Position 4/6) Melting Point (°C) TLC Rf Notable Spectroscopic Data
Target Compound 4-ethoxyphenyl / 2-methoxyethyl Not reported Not reported Inferred similarity to analogs
4j () 2-hydroxyphenyl / 4-methoxyphenyl ±220 0.41 FTIR: 3640 cm<sup>-1</sup> (OH), 1680 cm<sup>-1</sup> (C=O)
13 () 4-chlorophenyl / 2,5-dimethoxybenzyl 188 0.48 <sup>1</sup>H NMR: δ 3.73 (OCH3), 7.44 (Ar-H)
9 () 3-bromophenyl / 4-methoxyphenylethyl 196.5–198.5 0.21 HRMS: m/z 437.0851 (C21H20N5BrO)
  • Melting Points : Hydroxyl-substituted analogs (e.g., 4j, MP ±220°C) exhibit higher melting points due to hydrogen bonding, whereas methoxy or chloro substituents (e.g., compound 13, MP 188°C) reduce intermolecular forces .
  • Chromatography : Lower Rf values (e.g., 0.21 for compound 9) correlate with increased polarity from bromo or amine groups .

生物活性

The compound 4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The pyrrolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting key enzymes involved in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent anticancer activities. Specifically, compounds with modifications at the ethyl and methoxy groups have shown improved efficacy against cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.

Antimicrobial Activity

Some studies have suggested that pyrrolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. This activity is believed to stem from their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits specific kinases
AntimicrobialDisrupts bacterial cell wall synthesis; effective against certain strains
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study Example

A notable study published in MDPI explored the synthesis and evaluation of various pyrrolo[3,4-d]pyrimidine derivatives. The study found that compounds with ethyl substitutions exhibited significantly enhanced activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for rapidly dividing cells like cancer cells.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Coupling of substituted acetophenones with hydrazine derivatives under reflux (e.g., ethanol/acetic acid) to form pyrazole intermediates .
  • Step 2: Cyclization using Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate the pyrrolo-pyrimidine core .
  • Step 3: Functionalization (e.g., chlorination or alkylation) to introduce ethoxy and methoxyethyl groups .
    Key Purification Methods: Column chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening: Use Pd-based catalysts for Suzuki couplings to enhance aryl group incorporation .
  • Solvent Systems: Reflux in EtOH/H₂O (4:1 v/v) improves cyclization efficiency .
  • Temperature Control: Lowering reaction temperatures during chlorination reduces byproduct formation .
    Example Data:
StepVariable TestedOptimal ConditionYield Improvement
CyclizationSolvent RatioEtOH:H₂O (4:1)15% ↑
ChlorinationTemperature0–5°C20% ↓ in impurities

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxyethyl CH₃ at δ ~3.3 ppm) and confirms substituent positions .
  • X-ray Crystallography: Resolves tautomeric forms and hydrogen-bonding networks in the pyrrolo-pyrimidine core .
  • HRMS: Validates molecular weight (e.g., [M+H⁺] = 375.1814 for a related analog) .

Advanced: How to address challenges in resolving tautomeric equilibria during crystallography?

Answer:

  • Cryogenic Conditions: Data collection at 100 K stabilizes dominant tautomers .
  • DFT Calculations: Predicts energetically favorable tautomeric forms for comparison with experimental data .
  • Co-Crystallization: Use of carboxylic acid additives (e.g., trifluoroacetic acid) stabilizes specific hydrogen-bonding motifs .

Basic: What biological targets are associated with this compound?

Answer:

  • Receptor Tyrosine Kinases (RTKs): Inhibits kinase activity via competitive binding to the ATP pocket (IC₅₀ ~50 nM in analogs) .
  • Antimicrobial Activity: Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus in thieno-pyrimidine analogs) .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodology:

  • Substituent Variation: Modify ethoxy/methoxy groups to assess steric/electronic effects on binding .
  • Kinase Profiling: Use in vitro kinase panels (e.g., 100+ kinases) to identify selectivity trends .
  • Molecular Docking: Align with RTK crystal structures (e.g., PDB 2J6M) to predict binding poses .
    Example Finding:
  • 4-Chlorophenyl substitution increases RTK affinity by 3-fold compared to methoxy analogs .

Basic: What analytical methods quantify purity in preclinical studies?

Answer:

  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection (λ = 254 nm) .
  • Elemental Analysis: Confirms C/H/N ratios within 0.4% of theoretical values .

Advanced: How to detect and characterize trace impurities (<0.1%)?

Answer:

  • LC-MS/MS: Identifies impurities via fragmentation patterns (e.g., dechlorinated byproducts ).
  • Forced Degradation Studies: Expose to heat/humidity/light and monitor degradation pathways .

Basic: What computational tools model its pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME or ADMETLab 2.0 estimate logP (~2.5), BBB permeability (low), and CYP450 interactions .

Advanced: How to resolve contradictions in reported biological data?

Case Study:

  • Contradiction: A 2023 study reported IC₅₀ = 120 nM for RTK inhibition, while a 2024 study found IC₅₀ = 50 nM .
    Resolution:
  • Assay Variability: Differences in ATP concentrations (1 mM vs. 100 µM) alter inhibition potency.
  • Statistical Validation: Repeat assays with n ≥ 6 and apply ANOVA (p < 0.05) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。